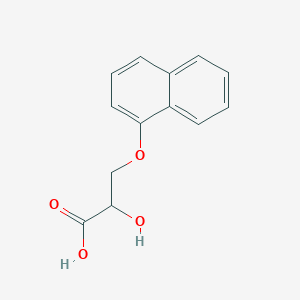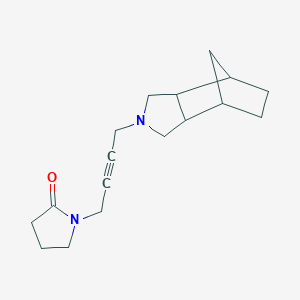
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone, also known as HMI-041, is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoindoline derivatives and has been found to possess a variety of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been found to interact with several receptors and enzymes, including the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the enzyme fatty acid amide hydrolase (FAAH). These interactions can lead to the inhibition of pro-inflammatory cytokine production and the modulation of pain sensitivity.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone have been extensively studied in animal models. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce inflammation and pain sensitivity, as well as improve motor function in animal models of neurological disorders such as multiple sclerosis. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for lab experiments is its potential as a tool compound for the study of inflammatory and pain pathways. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can be used to selectively modulate these pathways, allowing for the identification of novel targets for drug development. However, one limitation of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone. One area of research is the development of more potent derivatives of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for use as drug candidates. Another area of research is the investigation of the potential of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, the exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone and its interactions with various receptors and enzymes could be further elucidated through biochemical and structural studies.
Synthesemethoden
The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone involves the reaction of 4-(hexahydro-4,7-methanoisoindolin-2-yl)-2-butyn-1-ol with 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a series of steps, including dehydration and cyclization, to form the final product. The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been reported in several scientific publications, and the yield and purity of the compound can be optimized through various reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential pharmacological properties. One of the main areas of research has been its anti-inflammatory activity. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to possess analgesic properties. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce pain sensitivity in animal models, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
14053-10-2 |
|---|---|
Produktname |
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone |
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[4-(4-azatricyclo[5.2.1.02,6]decan-4-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24N2O/c20-17-4-3-9-19(17)8-2-1-7-18-11-15-13-5-6-14(10-13)16(15)12-18/h13-16H,3-12H2 |
InChI-Schlüssel |
JSIGXBPLLLEIPY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
Kanonische SMILES |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
Synonyme |
1-[4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
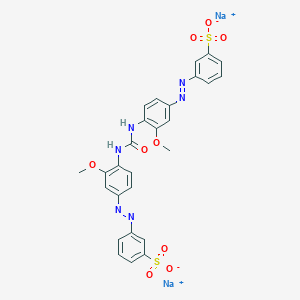
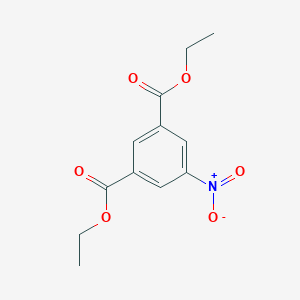

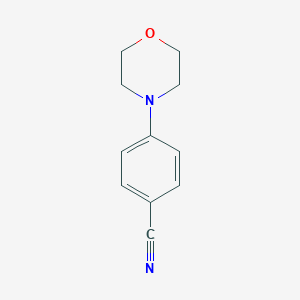

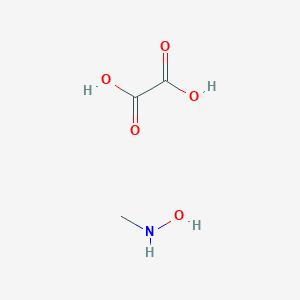

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

